molecular formula C27H33N3O B3597615 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol

2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol

Cat. No.: B3597615
M. Wt: 415.6 g/mol
InChI Key: FSMOGYAYOBTPSD-UHFFFAOYSA-N
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Description

2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol is a heterocyclic compound featuring a central imidazolidine ring substituted with two benzyl groups at the 1- and 3-positions, a diethylamino group at the 5-position of the phenolic ring, and a hydroxyl group at the 2-position.

Properties

IUPAC Name

2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O/c1-3-28(4-2)24-15-16-25(26(31)19-24)27-29(20-22-11-7-5-8-12-22)17-18-30(27)21-23-13-9-6-10-14-23/h5-16,19,27,31H,3-4,17-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMOGYAYOBTPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazolidine Ring: This step involves the reaction of benzylamine with formaldehyde and a secondary amine to form the imidazolidine ring.

    Substitution on the Phenol Ring: The phenol ring is then substituted with a diethylamino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazolidine ring can be reduced to form secondary amines.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Various substituted imidazolidine and phenol derivatives.

Scientific Research Applications

2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzimidazole Derivatives

  • 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol (30b): Structure: Replaces the imidazolidine core with a nitro-substituted benzimidazole ring. Activity: Exhibits potent antimicrobial activity against E. coli, S. aureus, C. albicans, and A. niger (MIC values: 8–16 µg/mL). Metal complexes (e.g., with Cu²⁺ or Zn²⁺) show enhanced efficacy due to coordination at the phenolic oxygen and benzimidazole nitrogen . Synthesis: Formylation of m-(N,N-diethylamino)phenol via Vilsmeier-Haack reaction, followed by condensation with 4-nitrobenzene-1,2-diamine .
  • 2-(1H-Benzo[d]imidazol-2-yl)-5-(diethylamino)phenol (30a): Structure: Lacks the nitro group of 30b, resulting in reduced electron-withdrawing effects. Activity: Comparable antibacterial activity to reference drugs (e.g., ciprofloxacin) but lower antifungal potency than 30b .

Benzothiazole Derivatives

  • 2-(1,3-Benzothiazol-2-yl)-5-(diethylamino)phenol (23): Structure: Substitutes imidazolidine with a benzothiazole ring. Activity: Moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL). The sulfur atom in benzothiazole may enhance membrane permeability .

Pyridylazo and Metal-Complexing Derivatives

  • 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)phenol: Structure: Incorporates a pyridylazo chromophore. Application: Used as a colorimetric agent for detecting serum zinc and copper due to its chelating properties .

Comparative Analysis of Key Properties

Compound Core Structure Key Substituents Synthetic Route Biological Activity (MIC, µg/mL) Reference
2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol Imidazolidine Benzyl (×2), diethylamino Not explicitly described Unknown (hypothesized antimicrobial potential) N/A
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol (30b) Benzimidazole Nitro, diethylamino Vilsmeier-Haack formylation + condensation E. coli: 8, S. aureus: 8, C. albicans: 16
2-(1H-Benzo[d]imidazol-2-yl)-5-(diethylamino)phenol (30a) Benzimidazole Diethylamino Condensation of diamine with aldehyde E. coli: 16, S. aureus: 16
2-(1,3-Benzothiazol-2-yl)-5-(diethylamino)phenol (23) Benzothiazole Diethylamino Condensation with benzothiazole precursor E. coli: 32, S. aureus: 64

Research Findings and Mechanistic Insights

  • Role of Nitro Groups : The nitro substituent in 30b enhances antibacterial activity by increasing electron-withdrawing effects, which may improve binding to microbial enzymes or DNA .
  • Metal Coordination : Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) in 30b derivatives amplifies antimicrobial activity by disrupting microbial cell membranes or generating reactive oxygen species .

Biological Activity

The compound 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol is a derivative of diethylaminophenol, which has gained attention in recent years due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as a tyrosinase inhibitor and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H24_{24}N2_{2}O, with a molecular weight of approximately 296.42 g/mol. The presence of the imidazolidine ring and diethylamino group is significant for its biological activity.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can have applications in treating hyperpigmentation disorders. Recent studies have demonstrated that compounds with similar structures exhibit potent tyrosinase inhibitory activity.

Table 1: Comparison of Tyrosinase Inhibitory Activities

Compound NameIC50_{50} (µM)Reference
This compoundTBDCurrent Study
Kojic Acid25.75
Compound E (Benzimidazole derivative)17.02
Compound H (Triazole derivative)TBD

Note: TBD indicates that specific IC50_{50} values for the compound were not found in the current literature but are expected to be significant based on structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR)

The effectiveness of this compound as a tyrosinase inhibitor can be attributed to the following structural features:

  • Substituents on the aromatic ring : The presence of electron-donating groups enhances binding affinity.
  • Linker length : Increased linker length between the aromatic moiety and the imidazolidine structure improves inhibitory potency.

Case Studies

  • In Vitro Studies : A recent study synthesized several derivatives of phenolic compounds and assessed their tyrosinase inhibitory activities. The findings indicated that compounds with bulky substituents exhibited higher activity compared to those with smaller groups, supporting the hypothesis that steric factors play a crucial role in enzyme interaction.
  • Molecular Docking Analysis : Computational studies revealed that this compound forms stable interactions with key active site residues of tyrosinase, including hydrogen bonds and hydrophobic interactions, which are critical for its inhibitory action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol
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2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol

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